BRD4 Bromodomain 1 Binding Affinity
This compound binds to the partial‑length human BRD4 bromodomain 1 with a Kd of 6,800 nM (6.8 μM) as measured by isothermal titration calorimetry (ITC), a direct, label‑free biophysical method [1]. This Kd is approximately 2.7‑fold lower (tighter binding) than its Kd for CBP (18,100 nM) and 3.3‑fold lower than its Kd for p300 (22,600 nM) measured under comparable ITC conditions [1]. This indicates preferential engagement of BRD4 BD1 over CBP and p300 bromodomains within this chemical series.
| Evidence Dimension | Binding affinity (Kd, nM) to bromodomain proteins by ITC |
|---|---|
| Target Compound Data | BRD4 BD1 Kd = 6,800 nM; CBP Kd = 18,100 nM; p300 Kd = 22,600 nM |
| Comparator Or Baseline | Intra‑compound comparison: CBP Kd = 18,100 nM; p300 Kd = 22,600 nM (same compound, different targets) |
| Quantified Difference | BRD4 affinity is ~2.7‑fold stronger than CBP and ~3.3‑fold stronger than p300 |
| Conditions | Isothermal titration calorimetry (ITC); partial‑length human BRD4 BD1, His‑Tev tagged CBP, p300 (unknown origin); incubated 30 min for CBP; curated by ChEMBL |
Why This Matters
The BRD4‑preferential binding profile distinguishes this compound as a starting point for BRD4‑focused epigenetic probe development, whereas a researcher requiring a CBP‑selective tool would select an alternative scaffold.
- [1] BindingDB. BDBM50159140 (CHEMBL3785648). Affinity data: BRD4 Kd 6.80E+3 nM, CBP Kd 1.81E+4 nM, p300 Kd 2.26E+4 nM. Albert‑Ludwigs‑University of Freiburg; Sichuan University. Curated by ChEMBL. Accessed April 2026. View Source
